molecular formula C8H10ClN3O2 B1615683 2-(4-Nitrophenyl)ethanimidamide hydrochloride CAS No. 39695-96-0

2-(4-Nitrophenyl)ethanimidamide hydrochloride

Cat. No.: B1615683
CAS No.: 39695-96-0
M. Wt: 215.64 g/mol
InChI Key: UWOXNCVLVJFRHA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitrophenyl)ethanimidamide hydrochloride typically involves the reaction of 4-nitrobenzaldehyde with ethylamine under acidic conditions to form the corresponding imine. This imine is then reduced to the ethanimidamide derivative, which is subsequently converted to its hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrophenyl)ethanimidamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Nitrophenyl)ethanimidamide hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Nitrophenyl)ethanimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a reducing agent, participating in redox reactions that alter the chemical environment. It may also interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Aminophenyl)ethanimidamide hydrochloride
  • 4-Nitrobenzylamine
  • 4-Nitrobenzaldehyde

Uniqueness

Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from similar compounds .

Properties

IUPAC Name

2-(4-nitrophenyl)ethanimidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2.ClH/c9-8(10)5-6-1-3-7(4-2-6)11(12)13;/h1-4H,5H2,(H3,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWOXNCVLVJFRHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=N)N)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90960301
Record name (4-Nitrophenyl)ethanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39695-96-0
Record name (4-Nitrophenyl)ethanimidamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Nitrophenyl)ethanimidamide hydrochloride
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2-(4-Nitrophenyl)ethanimidamide hydrochloride
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2-(4-Nitrophenyl)ethanimidamide hydrochloride
Reactant of Route 4
2-(4-Nitrophenyl)ethanimidamide hydrochloride
Reactant of Route 5
2-(4-Nitrophenyl)ethanimidamide hydrochloride
Reactant of Route 6
2-(4-Nitrophenyl)ethanimidamide hydrochloride

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